molecular formula C12H18ClN3O4S B2530654 [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine CAS No. 1795395-15-1

[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine

Cat. No.: B2530654
CAS No.: 1795395-15-1
M. Wt: 335.8
InChI Key: MVCYATGLWZWFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine: is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methanamine group and a nitrobenzenesulfonyl group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of nitrobenzenesulfonyl derivatives on biological systems. It is also used in the development of new biochemical assays and as a probe to investigate enzyme activities.

Medicine: While not directly used as a drug, this compound is involved in the synthesis of potential therapeutic agents.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets in biological systems. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanol
  • [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethanamine
  • [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]propylamine

Comparison: Compared to its similar compounds, [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine is unique due to the presence of the methanamine group, which can influence its reactivity and interaction with biological targets. The specific substitution pattern on the piperidine ring also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c13-9-10-5-7-14(8-6-10)20(18,19)12-3-1-11(2-4-12)15(16)17/h1-4,10H,5-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVJVECDHDZGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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